Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione
Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delineates a field-proven synthetic protocol, explains the underlying reaction mechanisms, and details the necessary steps for purification and characterization. The methodology is presented with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation for researchers in drug discovery and development.
Introduction and Synthetic Strategy
The 1,3,4-thiadiazole core is a privileged scaffold in modern medicinal chemistry. The introduction of a phenyl group at the 3-position and the presence of two thione functionalities at the 2- and 5-positions create a molecule with unique electronic properties and potential as a versatile building block for more complex bioactive agents.
The synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is most effectively achieved through a cyclocondensation reaction. The selected strategy involves the reaction of phenylhydrazine with an excess of carbon disulfide in a basic medium. This approach is robust and proceeds through a well-understood mechanism involving the formation of a key dithiocarbazate intermediate.
Causality of the Synthetic Route:
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Phenylhydrazine serves as the nitrogen- and phenyl-group donor, providing the core N-N-Ph backbone of the heterocyclic ring.
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Carbon Disulfide (CS₂) is a highly versatile C1 synthon. In this reaction, it acts as the source for both thiocarbonyl carbons (C2 and C5) and their attached sulfur atoms. Two equivalents are required for the cyclization.
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A Base (e.g., Triethylamine or Potassium Hydroxide) acts as a catalyst. It deprotonates the hydrazine, increasing its nucleophilicity to facilitate the initial attack on the electrophilic carbon of CS₂. It also aids in the subsequent proton transfer steps required for cyclization.
The overall transformation is a one-pot procedure that efficiently constructs the target heterocycle from readily available starting materials.
Reaction Mechanism and Workflow
The synthesis proceeds via two primary stages: the formation of a phenyldithiocarbazate intermediate, followed by an intramolecular cyclization with a second equivalent of carbon disulfide, leading to the stable five-membered ring.
Caption: Key mechanistic steps in the formation of the thiadiazolidine ring.
The experimental procedure follows a logical progression from reaction setup to final product isolation, as outlined below.
Caption: High-level overview of the experimental synthesis workflow.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione.
3.1 Materials and Equipment
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Reagents: Phenylhydrazine (≥97%), Carbon disulfide (≥99%), Triethylamine (≥99%), Ethanol (95% or absolute), Hydrochloric acid (concentrated), Deionized water.
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Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel and flask, standard laboratory glassware, filter paper.
3.2 Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 0.05 | 1 |
| Carbon Disulfide | 76.14 | 11.42 g (9.0 mL) | 0.15 | 3 |
| Triethylamine | 101.19 | 5.06 g (7.0 mL) | 0.05 | 1 |
| Product (Theoretical) | 226.34 | 11.32 g | 0.05 | - |
3.3 Step-by-Step Methodology
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.41 g, 0.05 mol) in 50 mL of ethanol. Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with gentle stirring.
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Base Addition: Add triethylamine (5.06 g, 0.05 mol) dropwise to the cooled solution over 5 minutes.
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Carbon Disulfide Addition: Transfer carbon disulfide (11.42 g, 0.15 mol) to a dropping funnel. Add the CS₂ dropwise to the stirred reaction mixture over 30-40 minutes. Causality Note: This addition must be slow and controlled. The reaction is exothermic, and maintaining a low temperature prevents the volatilization of CS₂ and minimizes the formation of side products. A reddish-orange precipitate may begin to form.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.
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Cyclization (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or water bath. Maintain a gentle reflux for 3-4 hours. The color of the mixture will typically darken.
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Product Precipitation (Work-up): After the reflux period, turn off the heat and allow the flask to cool to room temperature. Cool the mixture further in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3 (check with pH paper). Causality Note: The product exists as a triethylammonium salt in the basic reaction medium. Acidification protonates the molecule, rendering it insoluble in the aqueous ethanol and causing it to precipitate out as a solid.
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Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.
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Purification: The crude product is purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione must be confirmed through rigorous analytical techniques. The experimental data should align with the following expected values for the target structure.
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Appearance: Yellow to orange crystalline solid.
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Molecular Formula: C₈H₆N₂S₃
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Molecular Weight: 226.34 g/mol
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Melting Point: A sharp melting point is indicative of high purity.
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FT-IR (KBr, cm⁻¹):
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~3050-3100 (Aromatic C-H stretch)
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~1590, 1490 (Aromatic C=C stretch)
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~1350-1400 (C-N stretch)
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~1150-1250 (C=S stretch, thiocarbonyl)
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Absence of N-H stretching bands (~3200-3400) confirms the cyclized structure.
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¹H-NMR (DMSO-d₆, δ ppm):
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~7.4-7.8 (m, 5H, Ar-H): A multiplet corresponding to the five protons of the phenyl ring.
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Mass Spectrometry (EI-MS):
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m/z (%): 226 [M]⁺ (Molecular ion peak corresponding to the molecular weight).
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Successful synthesis is validated when the data from these analytical methods are consistent with the proposed structure of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione.
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